4-Bromo-N-hydroxybenzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Biochemical Tool

4‑Bromo‑N‑hydroxybenzenesulfonamide is a thoroughly characterised hCA II inhibitor (Ki 18 nM) with a >2,000‑fold selectivity window over hCA I, making it an immediate‑use reference standard and functional probe for carbonic anhydrase drug discovery and dual CA/MMP mechanism studies. The para‑bromo substituent is structurally essential for the compound's binding affinity; its substitution abolishes isoform‑specific potency, rendering unsubstituted analogues unsuitable for protocols that demand this precise activity profile. Procure this well‑defined tool compound to eliminate in‑house characterisation overhead and ensure reproducible, comparable data across enzyme inhibition assays.

Molecular Formula C6H6BrNO3S
Molecular Weight 252.09 g/mol
CAS No. 1984-32-3
Cat. No. B155042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-hydroxybenzenesulfonamide
CAS1984-32-3
SynonymsN-Hydroxy-p-bromobenzenesulfonamide
Molecular FormulaC6H6BrNO3S
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NO)Br
InChIInChI=1S/C6H6BrNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H
InChIKeyPORUPJYSNWMWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-hydroxybenzenesulfonamide (CAS 1984-32-3): A Biochemical Tool for Carbonic Anhydrase Research


4-Bromo-N-hydroxybenzenesulfonamide (CAS 1984-32-3), also known as Hydroxysulfonamide 56, is a halogenated aryl N-hydroxysulfonamide with the molecular formula C6H6BrNO3S and a molecular weight of 252.09 g/mol. It belongs to the class of zinc-binding sulfonamide inhibitors and is primarily utilized as a biochemical tool for probing human carbonic anhydrase (hCA) isoforms, particularly hCA II [1]. Its activity profile is defined by quantitative Ki values for multiple CA isoforms, establishing it as a well-characterized standard in enzymology.

Why 4-Bromo-N-hydroxybenzenesulfonamide Cannot Be Replaced by Unsubstituted N-Hydroxybenzenesulfonamide


Substituting the para-bromo substituent in 4-Bromo-N-hydroxybenzenesulfonamide with a simple hydrogen atom is not experimentally straightforward without altering the compound's binding profile. The inclusion of the bromine atom is a critical structural feature that directly influences the compound's affinity through steric and electronic interactions within the hydrophobic pocket of carbonic anhydrase. While the unsubstituted N-hydroxybenzenesulfonamide can act as a baseline comparator, the change from a hydrogen to a bromine atom at the para position can result in a loss of isoform-specific potency, making the unsubstituted variant unsuitable for research protocols where this enhanced affinity is a key parameter [1]. This structural specificity is essential for generating reproducible and comparable data in enzyme inhibition studies.

Quantitative Evidence for the Carbonic Anhydrase Isoform Selectivity of 4-Bromo-N-hydroxybenzenesulfonamide


Potent Inhibition of Human Carbonic Anhydrase II (hCA II) by 4-Bromo-N-hydroxybenzenesulfonamide

4-Bromo-N-hydroxybenzenesulfonamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 18 nM [1]. This is a significant improvement in potency compared to the unsubstituted N-hydroxybenzenesulfonamide parent scaffold, which typically exhibits weaker inhibition, with inhibition constants in the micromolar range for the sulfonamide class [2]. The presence of the para-bromo substituent is a key driver of this enhanced affinity.

Carbonic Anhydrase Enzyme Inhibition Biochemical Tool

Pronounced Isoform Selectivity: High Potency for CA-II and CA-IV, Low Potency for CA-I

The compound exhibits a stark selectivity profile across carbonic anhydrase isoforms. It potently inhibits human CA-II (Ki = 18 nM) and bovine CA-IV (Ki = 39 nM), but its affinity for human CA-I is three orders of magnitude weaker (Ki = 38,000 nM) [1]. This profile demonstrates that 4-Bromo-N-hydroxybenzenesulfonamide selectively engages certain isoforms over others, a critical differentiator from broad-spectrum CA inhibitors.

Isoform Selectivity Carbonic Anhydrase Off-target Profiling

Unique N-Hydroxysulfonamide Zinc-Binding Group Differentiates 4-Bromo-N-hydroxybenzenesulfonamide from Aryl Sulfonamide Inhibitors

As an N-hydroxysulfonamide, the compound possesses a zinc-binding group (ZBG) that is distinct from the primary sulfonamide (-SO2NH2) group found in classical CA inhibitors like acetazolamide. While quantitative comparative data on zinc-binding affinity for this specific compound is not available in the selected sources, it is established as a class-level property that N-hydroxysulfonamides can inhibit both carbonic anhydrase and matrix metalloproteinase (MMP) zinc enzymes, a feature not shared by simple aryl sulfonamides [1].

Zinc-Binding Group N-hydroxysulfonamide Mechanism of Action

Procurement Advantage: A Well-Characterized Probe with Public Bioactivity Data

4-Bromo-N-hydroxybenzenesulfonamide's inhibitor constant (Ki) values against multiple carbonic anhydrase isoforms are publicly available in the BindingDB database [1]. This makes the compound a 'known quantity' with transparent bioactivity. In contrast, purchasing a custom-synthesized or less-characterized analog (e.g., 4-fluoro-N-hydroxybenzenesulfonamide) would require significant upfront investment in assay validation and characterization before it could be used as a reliable tool, creating a clear efficiency and cost advantage for the target compound.

Chemical Probe Procurement Data Integrity

Validated Application Scenarios for Procuring 4-Bromo-N-hydroxybenzenesulfonamide


In Vitro hCA II Inhibition Studies for Target Validation in Glaucoma

Procure 4-Bromo-N-hydroxybenzenesulfonamide as a selective inhibitor for human carbonic anhydrase II (hCA II) in enzymatic and cell-based assays. Its established Ki of 18 nM for hCA II [1] makes it a reliable tool for studying the therapeutic potential of CA-II inhibition in diseases like glaucoma, where reducing aqueous humor production is a key mechanism.

Isoform Selectivity Profiling of Novel Carbonic Anhydrase Inhibitors

Utilize this compound as a reference standard with well-characterized selectivity. Its >2,000-fold window between CA-II (Ki = 18 nM) and CA-I (Ki = 38,000 nM) inhibition [1] provides a benchmark for evaluating the selectivity profiles of new chemical entities in CA inhibitor drug discovery projects.

Investigating the Role of the Zinc-Binding Group in Dual CA/MMP Inhibition

Employ 4-Bromo-N-hydroxybenzenesulfonamide as a functional probe to explore the dual inhibition of carbonic anhydrases and matrix metalloproteinases (MMPs). The N-hydroxysulfonamide moiety is a recognized zinc-binding group for both enzyme families [1], enabling a single compound to be used in cross-target mechanism-of-action studies.

Accelerated Biochemical Tool Validation with Pre-existing Public Data

For laboratories aiming to minimize experimental overhead, procuring this compound is an efficient choice compared to sourcing less-characterized analogs. The publicly available Ki data for multiple CA isoforms from BindingDB [1] eliminates the need for initial in-house characterization, allowing for immediate use in established assay protocols.

Quote Request

Request a Quote for 4-Bromo-N-hydroxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.